molecular formula C7H12O3 B6154612 2-[(propan-2-yloxy)methyl]prop-2-enoic acid CAS No. 1342716-61-3

2-[(propan-2-yloxy)methyl]prop-2-enoic acid

Cat. No.: B6154612
CAS No.: 1342716-61-3
M. Wt: 144.17 g/mol
InChI Key: QZHVTGGGNRPEHC-UHFFFAOYSA-N
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Description

2-[(Propan-2-yloxy)methyl]prop-2-enoic acid is an α,β-unsaturated carboxylic acid derivative with a propan-2-yloxymethyl substituent at the β-position of the acrylic acid backbone. Its structure (Fig. 1) features a reactive α,β-unsaturated system, making it amenable to Michael addition and polymerization reactions.

Properties

CAS No.

1342716-61-3

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

2-(propan-2-yloxymethyl)prop-2-enoic acid

InChI

InChI=1S/C7H12O3/c1-5(2)10-4-6(3)7(8)9/h5H,3-4H2,1-2H3,(H,8,9)

InChI Key

QZHVTGGGNRPEHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC(=C)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of Methyl 2-(Hydroxymethyl)prop-2-enoate

The hydroxymethyl acrylate precursor is synthesized via base-catalyzed esterification of 2-(hydroxymethyl)acrylic acid with methanol. Triethylamine (2.0 equiv) facilitates the reaction in ethyl alcohol under reflux for 4–6 h. The intermediate is isolated in 85–90% yield after crystallization.

Etherification with Isopropyl Bromide

Methyl 2-(hydroxymethyl)prop-2-enoate reacts with isopropyl bromide (1.2 equiv) in the presence of sodium hydride (1.5 equiv) in tetrahydrofuran (THF) at 0–5°C. The mixture is stirred for 12 h, yielding methyl 2-[(propan-2-yloxy)methyl]prop-2-enoate.

Reaction Conditions:

  • Solvent: THF

  • Temperature: 0–5°C → room temperature

  • Yield: 70–75%

Acid Hydrolysis

The ester undergoes hydrolysis using 2 M NaOH in ethanol-water (3:1) at 60°C for 3 h. Acidification with HCl precipitates the target compound.

Typical Yield: 80–85%.

Williamson Ether Synthesis

Direct etherification of 2-(hydroxymethyl)prop-2-enoic acid via Williamson synthesis offers a streamlined route.

Preparation of 2-(Hydroxymethyl)prop-2-enoic Acid

This intermediate is synthesized via oxidation of 2-(hydroxymethyl)propanal using Jones reagent (CrO₃/H₂SO₄) in acetone at −20°C.

Ether Formation

The hydroxymethyl group is alkylated with isopropyl bromide (1.1 equiv) using potassium tert-butoxide (1.3 equiv) in dimethylformamide (DMF) at 50°C for 6 h.

Key Data:

  • Solvent: DMF

  • Temperature: 50°C

  • Yield: 65–70%

Michael Addition Strategy

Adapting methodologies from quinoxaline derivatization, a Michael acceptor is functionalized with the isopropyloxymethyl group.

Synthesis of Acrylate Michael Acceptor

Methyl acrylate reacts with isopropyloxymethyl mercaptan (1.0 equiv) in ethyl alcohol under reflux for 6 h, forming methyl 2-[(propan-2-yloxy)methyl]prop-2-enoate.

Hydrolysis to Acid

The ester is hydrolyzed as described in Method 1.3.

Advantages:

  • Avoids harsh alkylation conditions

  • Yield: 75–80%

Copolymerization-Derived Synthesis

Industrial routes from prop-2-enoate copolymer production suggest monomer synthesis via radical-initiated esterification.

Radical-Mediated Esterification

2-(Chloromethyl)prop-2-enoic acid reacts with isopropyl alcohol in the presence of azobisisobutyronitrile (AIBN) at 80°C for 12 h.

Conditions:

  • Initiator: AIBN (0.1 equiv)

  • Solvent: Toluene

  • Yield: 60–65%

Comparative Analysis of Methods

MethodKey StepConditionsYieldReference
Esterification-HydrolysisEtherification of esterNaH, THF, 0–5°C70–75%
Williamson SynthesisAlkylation of acidKOtBu, DMF, 50°C65–70%
Michael AdditionThiol-ene reactionEtOH, reflux75–80%
CopolymerizationRadical esterificationAIBN, toluene, 80°C60–65%

Chemical Reactions Analysis

Types of Reactions

2-[(propan-2-yloxy)methyl]prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(propan-2-yloxy)methyl]prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(propan-2-yloxy)methyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulating biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

2-(Methoxymethyl)prop-2-enoic Acid
  • Structure : Methoxymethyl substituent at the β-position.
  • Key Differences : Smaller alkoxy group (methoxy vs. isopropoxy) reduces steric bulk and lipophilicity.
  • Physical Properties : Liquid at room temperature, molecular weight 116.12 g/mol, CAS 871328-69-7 .
  • Reactivity : Higher acidity (predicted) due to reduced electron-donating effects compared to isopropoxy.
(E)-3-[3-(Propan-2-yloxy)phenyl]prop-2-enoic Acid
  • Structure : Propan-2-yloxy group attached to a phenyl ring conjugated to the acrylic acid.
  • Key Differences : Substituent position (phenyl ring vs. acrylic acid backbone) alters electronic conjugation and biological activity.
2-(Phosphonooxy)prop-2-enoic Acid (Phosphoenolpyruvate)
  • Structure : Phosphorylated derivative critical in glycolysis.
  • Key Differences : Phosphate group introduces high-energy bonds and polar character, enabling metabolic roles .

Physical and Chemical Properties

Table 1: Comparative Properties of Prop-2-enoic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Physical State Key Properties
2-[(Propan-2-yloxy)methyl]prop-2-enoic acid C₇H₁₂O₃ 144.17 (calculated) N/A Not reported Predicted: Moderate lipophilicity
2-(Methoxymethyl)prop-2-enoic acid C₅H₈O₃ 116.12 871328-69-7 Liquid Low viscosity, reactive α,β-site
(E)-3-[3-(Propan-2-yloxy)phenyl]prop-2-enoic acid C₁₂H₁₄O₃ 206.24 Not specified Solid (95% purity) UV-active due to phenyl conjugation
2-(Phosphonooxy)prop-2-enoic acid C₃H₅O₆P 168.04 138-08-9 Crystalline High water solubility, metabolic intermediate

Substituent Effects on Bioactivity

  • Lipophilicity : The isopropoxymethyl group in the target compound enhances membrane permeability compared to smaller alkoxy derivatives, which may improve drug bioavailability.
  • Positional Isomerism : Substituents on the acrylic acid backbone (e.g., 2-(methoxymethyl)) vs. aromatic rings (e.g., 3-(propan-2-yloxy)phenyl) lead to divergent biological targets. The former may interact with enzymes via the α,β-unsaturated system, while the latter could modulate receptor binding via aromatic interactions .

Q & A

Q. What synthetic methodologies are recommended for 2-[(propan-2-yloxy)methyl]prop-2-enoic acid, and how can reaction conditions be optimized?

Synthesis typically involves esterification or nucleophilic substitution. For example, analogous prop-2-enoic acid derivatives are synthesized via coupling reactions using carbodiimide-based catalysts (e.g., DCC or EDC) to activate carboxylic acid groups for ester formation . Optimization includes controlling reaction temperature (e.g., 0–25°C to minimize side reactions) and using anhydrous solvents (e.g., THF or DMF). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves yield and purity .

Q. What safety protocols should be followed when handling this compound in the laboratory?

Based on structurally related compounds:

  • Use nitrile gloves and Tyvek® suits to prevent skin absorption .
  • Employ local exhaust ventilation for aerosolized particles and fume hoods for solution handling .
  • Monitor airborne concentrations with HEPA-filtered vacuums during cleanup to avoid dust dispersion .
  • Provide emergency eyewash stations and showers, and prohibit eating/drinking in lab areas .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and stereochemistry.
  • High-Performance Liquid Chromatography (HPLC) with UV detection for purity assessment (≥98% recommended for biological assays) .
  • Mass Spectrometry (HRMS or LC-MS) to confirm molecular weight and detect trace impurities .
  • X-ray crystallography (if crystals are obtainable) for absolute structural confirmation .

Advanced Research Questions

Q. How can hydrogen bonding patterns and crystal packing of this compound be analyzed to predict its stability and reactivity?

  • Use SHELXTL or SHELXL for crystallographic refinement to map hydrogen bond donors/acceptors (e.g., carboxylic acid -OH and ether oxygen) .
  • Apply graph-set analysis (R²₂(8), R⁴₄(12) motifs) to classify intermolecular interactions, which influence melting points and solubility .
  • Pair with DFT calculations (e.g., Gaussian) to model electronic effects of the propan-2-yloxy group on hydrogen bond strength .

Q. How might researchers resolve contradictions in biological activity data across different assays?

  • Cross-validate assays : Use orthogonal methods (e.g., enzyme inhibition vs. cell-based viability assays) to confirm activity .
  • Control for stereochemical purity : Chiral HPLC or capillary electrophoresis to ensure enantiomeric homogeneity, as impurities can skew results .
  • Dose-response analysis : Test multiple concentrations to identify non-linear effects or off-target interactions .

Q. What strategies can be employed to study the compound’s potential as a protease inhibitor or receptor modulator?

  • Molecular docking (AutoDock, Schrödinger) to predict binding affinities with target proteins (e.g., kinases, GPCRs) using crystallographic data .
  • Isothermal Titration Calorimetry (ITC) to quantify thermodynamic parameters (ΔH, Kd) of ligand-receptor interactions .
  • Metabolic stability assays (e.g., liver microsome testing) to assess pharmacokinetic viability .

Q. How can researchers address discrepancies in synthetic yields reported in literature?

  • Reaction monitoring : Use in situ techniques (e.g., FTIR or Raman spectroscopy) to track intermediate formation and optimize reaction termination .
  • Solvent screening : Test polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to identify ideal dielectric environments .
  • Catalyst comparison : Evaluate metal catalysts (e.g., Pd/C for hydrogenation) vs. organocatalysts for step efficiency .

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